Structural and Mechanistic Profiling of 1-(Piperidin-4-yl)azetidin-3-ol Dihydrochloride in Targeted Protein Degradation
Structural and Mechanistic Profiling of 1-(Piperidin-4-yl)azetidin-3-ol Dihydrochloride in Targeted Protein Degradation
Executive Summary
The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the paradigm of drug discovery from target inhibition to targeted degradation. Central to the efficacy of these bifunctional molecules is the linker region, which dictates the spatial orientation and physicochemical properties of the ternary complex. This technical guide provides an in-depth analysis of 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride , a highly specialized, rigidified PROTAC linker. By moving away from highly flexible aliphatic or PEG-based chains, researchers utilize this molecule to reduce entropic penalties during ternary complex formation, thereby enhancing degradation efficiency.
Chemical Identity & Structural Architecture
The structural architecture of 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride is defined by two fused aliphatic heterocycles: a piperidine ring and an azetidine ring.
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Azetidin-3-ol Moiety: The four-membered azetidine ring provides a highly compact, rigid spacer. The presence of the hydroxyl (-OH) group at the 3-position introduces a critical hydrogen bond donor/acceptor, which can improve aqueous solubility or serve as a bioorthogonal handle for further functionalization (e.g., etherification).
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Piperidine Ring: The secondary amine of the piperidine ring acts as the primary nucleophilic site for conjugation to either the E3 ligase ligand or the Protein of Interest (POI) warhead.
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Dihydrochloride Salt Form: Formulating this linker as a dihydrochloride salt[1] is a deliberate chemical choice. The protonation of both the piperidine and azetidine nitrogens prevents atmospheric oxidation, ensures long-term bench stability, and drastically enhances the molecule's solubility in polar solvents prior to synthetic coupling.
Table 1: Physicochemical Properties
| Property | Value | Structural Significance |
| Chemical Name | 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride | Bifunctional rigid spacer |
| CAS Number | 1 (Salt) / 1147423-04-8 (Free Base) | Standardized material tracking |
| Molecular Formula | C8H18Cl2N2O | Indicates dual protonation |
| Molecular Weight | 229.15 g/mol (Salt) / 156.23 g/mol (Free Base) | Low MW prevents PROTAC bloat |
| SMILES | OC1CN(C2CCNCC2)C1.Cl.Cl | Computational modeling input |
Mechanistic Role in PROTAC Design
The causality behind selecting 1-(Piperidin-4-yl)azetidin-3-ol over traditional PEG linkers lies in the thermodynamics of ternary complex formation. Highly flexible linkers suffer from significant entropic penalties when they are forced into a constrained conformation between the POI and the E3 ligase.
By incorporating the rigid piperidine-azetidine axis, the linker pre-organizes the PROTAC[2]. This structural rigidification restricts the conformational degrees of freedom, which can dramatically enhance the binding affinity and lower the DC50 (concentration required for 50% degradation) by stabilizing the productive E3-PROTAC-POI ternary complex.
Figure 1: Spatial orientation of the PROTAC ternary complex utilizing the rigidified linker.
Synthetic Integration: Self-Validating Experimental Workflows
To integrate this linker into a PROTAC, researchers typically employ an amide coupling strategy[2]. Because the linker is supplied as a dihydrochloride salt, the protocol must be designed as a self-validating system that accounts for in situ neutralization.
Protocol: HATU-Mediated Amide Coupling
The following workflow describes the conjugation of 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride to a carboxylic acid-bearing E3 ligase ligand (e.g., a VHL or CRBN binder).
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Preparation & Salt Neutralization:
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Action: Dissolve the carboxylic acid ligand (1.0 eq) and the linker salt (1.2 eq) in anhydrous DMF (0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq).
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Causality: The dihydrochloride salt must be "free-based" to render the piperidine nitrogen nucleophilic. Exactly 2.0 eq of DIPEA is consumed to neutralize the two HCl molecules; the remaining 2.0 eq maintains the basic environment required to drive the coupling reaction forward.
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Carboxylic Acid Activation:
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Action: Cool the reaction vessel to 0°C. Add HATU (1.2 eq) portion-wise.
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Causality: HATU is selected for its high efficiency in coupling sterically hindered secondary amines (like piperidine). Cooling the reaction prevents the exothermic decomposition of the highly reactive HOAt-ester intermediate.
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Nucleophilic Acyl Substitution:
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Action: Allow the reaction to warm to room temperature and stir for 2–4 hours.
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Self-Validation Checkpoint (LC-MS):
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Action: Withdraw a 5 µL aliquot, dilute in 100 µL MeOH, and inject into an LC-MS system.
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Validation: The protocol is validated when the chromatogram shows the complete disappearance of the starting carboxylic acid mass and the emergence of the target PROTAC intermediate mass
. If the unreacted linker mass (m/z 157.1) persists alongside the acid, verify the pH of the reaction mixture (must be >8) to ensure complete deprotonation.
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Purification:
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Action: Quench the reaction with saturated aqueous
, extract with Ethyl Acetate, and purify the concentrated organic layer via Preparative HPLC (C18 column, MeCN/H2O with 0.1% TFA).
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Figure 2: Self-validating HATU-mediated amide coupling workflow for PROTAC synthesis.
Analytical Characterization
Ensuring the structural integrity of the starting material is paramount for reproducible drug development. Below are the quantitative analytical metrics used to validate the identity and purity of 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride before it enters the synthetic pipeline[3].
Table 2: Analytical Characterization Metrics
| Analytical Method | Expected Observation | Mechanistic Purpose |
| LC-MS (ESI+) | m/z 157.1 | Confirms the molecular weight of the active core; validates purity >97%. |
| 1H NMR (D2O) | Multiplets between 1.5–3.5 ppm | Verifies the structural connectivity of the piperidine/azetidine protons. |
| Aqueous pH Profiling | Acidic pH (~2.0 - 3.0) at 10 mg/mL | Confirms the presence of the dihydrochloride salt counterions. |
| Appearance | White to off-white solid | Indicates the absence of highly conjugated organic impurities or oxidation. |
References
- MedChemExpress. "1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride | PROTAC Linker". MedChemExpress Catalog.
- ChemicalBook. "1537465-19-2(1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride)". ChemicalBook Database.
- Journal of Medicinal Chemistry - ACS Publications. "Second-Generation AURKA-Targeting PROTACs: Structural Optimization toward in Vivo Degradation in Neuroblastoma". American Chemical Society.
